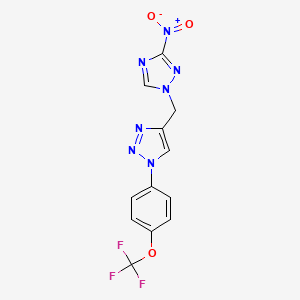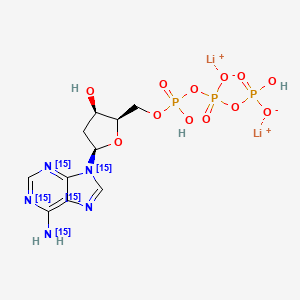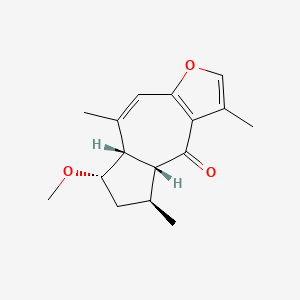
Myrrhterpenoid O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrrhterpenoid O is a sesquiterpenoid compound isolated from the oleo-gum resin of Commiphora myrrha, commonly known as myrrh. Myrrh has been used for centuries in traditional medicine for its therapeutic properties. This compound is one of the many terpenoids found in myrrh, and it has shown significant biological activities, including cytotoxic effects against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Myrrhterpenoid O involves the extraction of myrrh resin followed by chromatographic separation techniques. The resin is typically subjected to silica flash chromatography, centrifugal partition chromatography, and preparative high-performance liquid chromatography to isolate this compound. The structures of the isolated compounds are elucidated using nuclear magnetic resonance spectroscopy, high-resolution electrospray ionization mass spectrometry, and circular dichroism spectroscopy .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily isolated for research purposes. The extraction and purification processes used in laboratories could be scaled up for industrial production, but this would require optimization to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Myrrhterpenoid O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Myrrhterpenoid O has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of sesquiterpenoids. It helps in understanding the chemical behavior and reactivity of terpenoids.
Biology: The compound is studied for its cytotoxic effects against cancer cell lines, such as HeLa cells.
Medicine: this compound is being investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound for developing new drugs.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Myrrhterpenoid O involves its interaction with cellular targets and pathways. It has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins. The compound may also inhibit the activity of certain enzymes involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities.
Comparaison Avec Des Composés Similaires
- Commiphorine A
- Commiphoratone B
- Other sesquiterpenoids from Commiphora myrrha
Myrrhterpenoid O stands out among these compounds due to its potent biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(5aS,6S,8S,8aR)-6-methoxy-1,5,8-trimethyl-6,7,8,8a-tetrahydro-5aH-azuleno[6,5-b]furan-9-one |
InChI |
InChI=1S/C16H20O3/c1-8-6-12-14(10(3)7-19-12)16(17)15-9(2)5-11(18-4)13(8)15/h6-7,9,11,13,15H,5H2,1-4H3/t9-,11-,13-,15+/m0/s1 |
Clé InChI |
DHSYCWVQRSUUCT-YARBFKLUSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@H]2[C@@H]1C(=O)C3=C(C=C2C)OC=C3C)OC |
SMILES canonique |
CC1CC(C2C1C(=O)C3=C(C=C2C)OC=C3C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


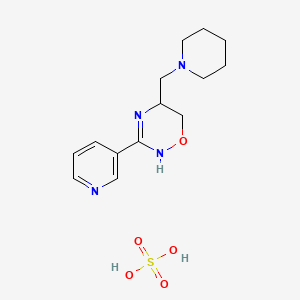
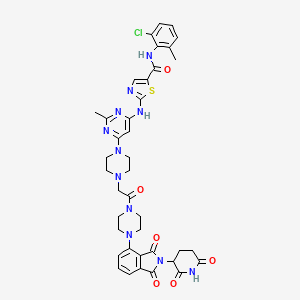
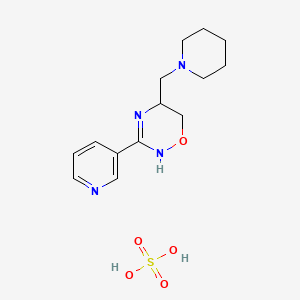
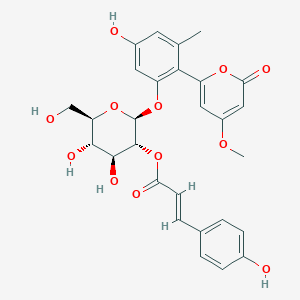
![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
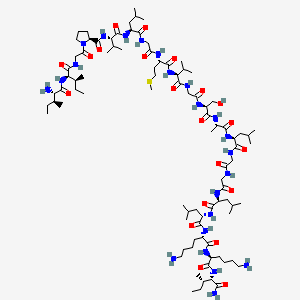
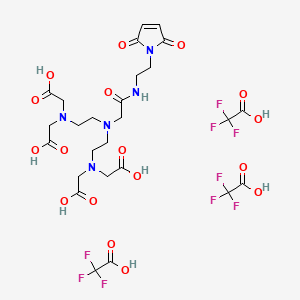
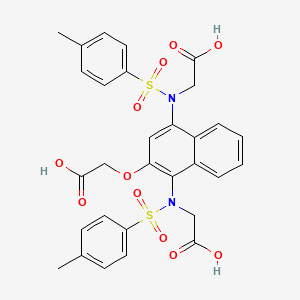
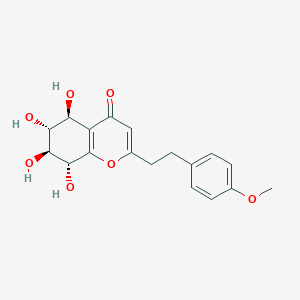
![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)

